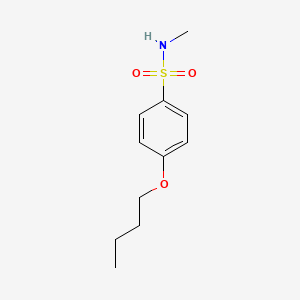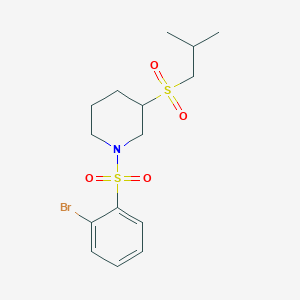
1-(2-Bromobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, which is a six-membered ring with one nitrogen atom. Attached to this ring would be the two sulfonyl groups, which consist of a sulfur atom double-bonded to two oxygen atoms and single-bonded to the rest of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The sulfonyl groups might be susceptible to nucleophilic attack, and the bromine atom could potentially be displaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors such as its exact molecular structure, the presence of any stereochemistry, and the nature of the sulfonyl and bromine groups. Without specific experimental data, it’s difficult to provide detailed information .科学的研究の応用
Synthesis and Structural Characterization
- Compounds related to "1-(2-Bromobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine" have been synthesized and characterized, showing potential as intermediates for drug development. For example, the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists highlight the interest in such compounds due to their active groups, offering potential for the prevention of human HIV-1 infection (Cheng De-ju, 2015).
Corrosion Inhibition
- Piperidine derivatives have been studied for their corrosion inhibition properties on iron surfaces, indicating that such compounds can significantly reduce corrosion rates. Quantum chemical and molecular dynamic simulation studies have been employed to predict the inhibition efficiencies of these derivatives, shedding light on their adsorption behaviors and providing a theoretical basis for their application in corrosion protection (S. Kaya et al., 2016).
Antibacterial Evaluation
- New derivatives featuring 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities have been synthesized and found to exhibit valuable antibacterial properties. This suggests their potential as candidate compounds for antibacterial drug development, highlighting the diverse applicability of such sulfonamide piperidine derivatives in medicinal chemistry (Aziz‐ur‐Rehman et al., 2017).
Anticancer Agents
- The synthesis and evaluation of some new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have been conducted, with certain compounds showing promising anticancer activity. This research underscores the potential of piperidine derivatives in the development of new anticancer drugs, necessitating further in vivo studies to ascertain their therapeutic usefulness (A. Rehman et al., 2018).
Anti-inflammatory Activity
- N-benzenesulfonyl substituted 3,5-bis(arylidene)-4-piperidone derivatives have been synthesized and characterized, showing significant anti-inflammatory activity. The introduction of N-benzenesulfonyl substituents notably alters the configuration of the compounds, potentially enhancing their anti-inflammatory effects. This research suggests that such modifications can lead to improved pharmacological properties, making these derivatives candidates for further study in anti-inflammatory drug development (Ning Li et al., 2018).
作用機序
Safety and Hazards
As with any chemical compound, handling “1-(2-Bromobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine” would require appropriate safety precautions. The specific hazards would depend on various factors including the properties of the compound itself and the conditions under which it is handled .
将来の方向性
The potential applications and future directions for this compound would depend largely on its physical and chemical properties, as well as the context in which it is being studied. It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .
特性
IUPAC Name |
1-(2-bromophenyl)sulfonyl-3-(2-methylpropylsulfonyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO4S2/c1-12(2)11-22(18,19)13-6-5-9-17(10-13)23(20,21)15-8-4-3-7-14(15)16/h3-4,7-8,12-13H,5-6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDMCXJAMUBYFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

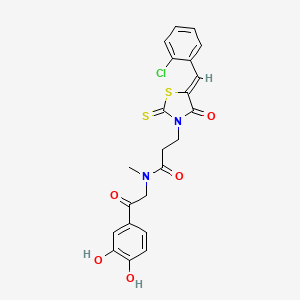
![N',N'-dimethyl-N-[(1-methylimidazol-2-yl)methyl]ethane-1,2-diamine](/img/structure/B2692745.png)
![2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B2692746.png)
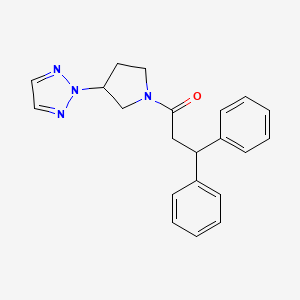
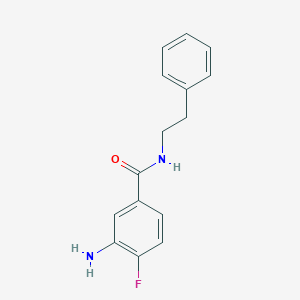
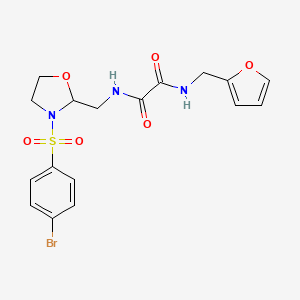
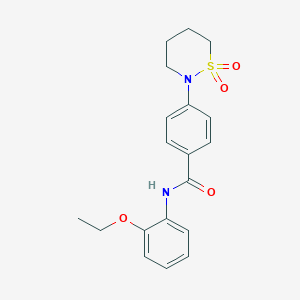
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-benzylpiperidin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2692753.png)
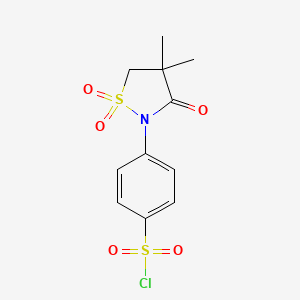
![(2-Adamantanyloxyethyl){[4-(tert-butyl)phenyl]sulfonyl}amine](/img/structure/B2692759.png)
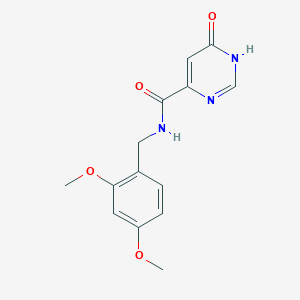
![5-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2692764.png)
![N-(3-fluoro-4-methylphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2692765.png)
